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molecular formula C9H10N2O2 B8510448 5,6-Dimethoxy-3-methyl-2-pyridinecarbonitrile CAS No. 1431710-15-4

5,6-Dimethoxy-3-methyl-2-pyridinecarbonitrile

Cat. No. B8510448
M. Wt: 178.19 g/mol
InChI Key: CNPLBJDEPBIKHD-UHFFFAOYSA-N
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Patent
US09242995B2

Procedure details

To a solution of 5,6-dimethoxy-3-methylpyridine-2-carbonitrile (1-6e, 577 mg, 3.24 mmol) in MeOH (27 mL) was added Pearlman's catalyst (455 mg, 0.648 mmol, 20 weight percent) and concentrated HCl (2.13 mL, 25.9 mmol, 12M). The system was then stirred under an atmosphere of hydrogen (45 psi) overnight. The reaction contents were filtered through a pad of celite and methanol was removed in vacuo. The crude mixture was then basified using saturated Na2CO3 and then extracted using 4:1 Chloroform:Ethanol. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield a crude product which was purified through column chromatography (SiO2, 0-12% MeOH (containing 10% NH4OH) in dichlormethane) to give the desired product (1-6) as a yellow oil. ESI+ MS [M+H]+ C9H15N2O2: M−16 (—NH2)=167.3.
Quantity
577 mg
Type
reactant
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
455 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:13])[C:6]([C:11]#[N:12])=[N:7][C:8]=1[O:9][CH3:10].Cl>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:13])[C:6]([CH2:11][NH2:12])=[N:7][C:8]=1[O:9][CH3:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
577 mg
Type
reactant
Smiles
COC=1C=C(C(=NC1OC)C#N)C
Name
Quantity
2.13 mL
Type
reactant
Smiles
Cl
Name
Quantity
27 mL
Type
solvent
Smiles
CO
Name
Quantity
455 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The system was then stirred under an atmosphere of hydrogen (45 psi) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
were filtered through a pad of celite and methanol
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude product which
CUSTOM
Type
CUSTOM
Details
was purified through column chromatography (SiO2, 0-12% MeOH (containing 10% NH4OH) in dichlormethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C(=NC1OC)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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